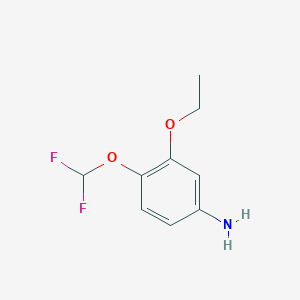

4-(Difluoromethoxy)-3-ethoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethoxy)-3-ethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO2/c1-2-13-8-5-6(12)3-4-7(8)14-9(10)11/h3-5,9H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQPLOXJAZUAOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201279317 | |

| Record name | 4-(Difluoromethoxy)-3-ethoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201279317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832740-41-7 | |

| Record name | 4-(Difluoromethoxy)-3-ethoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethoxy)-3-ethoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201279317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-(Difluoromethoxy)-3-ethoxyaniline: A Key Building Block for Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has emerged as a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the difluoromethoxy (-OCHF₂) group is of particular interest due to its unique electronic properties and metabolic stability. This guide provides an in-depth technical overview of 4-(Difluoromethoxy)-3-ethoxyaniline, a key aromatic amine building block. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway with mechanistic insights, and delve into the rationale behind its application in drug development programs, providing researchers and scientists with the foundational knowledge required to leverage this valuable intermediate.

Molecular Identity and Physicochemical Characteristics

This compound is a substituted aniline that serves as a versatile starting material. Its identity is defined by the following key parameters.

| Property | Value | Source |

| CAS Number | 832740-41-7 | [1] |

| Molecular Formula | C₉H₁₁F₂NO₂ | [1] |

| Molecular Weight | 203.19 g/mol | [1] |

| Hazard Classification | Irritant | [1] |

While specific experimental data such as melting point, boiling point, and solubility for this exact molecule are not extensively documented in public literature, we can infer properties from closely related analogs. For instance, the parent compound, 4-(Difluoromethoxy)aniline (CAS 22236-10-8), provides a useful reference point for understanding the core physicochemical nature of the scaffold.

Table 1: Computed Physicochemical Properties of the Analog 4-(Difluoromethoxy)aniline

| Property | Value | Significance in Drug Development |

|---|---|---|

| Molecular Weight | 159.13 g/mol | Adheres to Lipinski's Rule of Five for oral bioavailability. |

| XLogP3 | 1.9 | Indicates moderate lipophilicity, favorable for membrane permeability. |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | Allows for critical interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 (the O and N atoms) | Provides additional points for target binding. |

Data sourced from PubChem CID 737363.[2]

The addition of the ethoxy group in the target molecule increases the molecular weight to 203.19 and is expected to further modulate lipophilicity, offering a distinct advantage for fine-tuning the properties of a lead compound.

Synthesis Pathway: A Two-Step Approach

The synthesis of this compound is logically approached via a two-step sequence starting from a commercially available substituted nitrophenol. This strategy ensures high yields and regiochemical control.

Step 1: O-Difluoromethylation of 3-Ethoxy-4-nitrophenol

The foundational step involves the introduction of the difluoromethoxy group onto the phenolic oxygen.

-

Reaction: 3-Ethoxy-4-nitrophenol is reacted with a difluoromethylating agent, typically chlorodifluoromethane (CHClF₂), under basic conditions.

-

Mechanism and Rationale: The reaction is initiated by the deprotonation of the phenolic hydroxyl group using a strong base (e.g., KOH or NaOH) to form a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon atom of chlorodifluoromethane in a nucleophilic substitution reaction. To facilitate this reaction between the aqueous phenoxide and the gaseous/organic electrophile, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (Bu₄NBr) is essential.[3] The PTC transports the phenoxide anion into the organic phase where it can react, dramatically increasing the reaction rate.[4][5] The reaction is typically run at a moderately elevated temperature (40-100 °C) to drive the reaction to completion.[4][5]

Step 2: Reduction of the Nitro Group

With the difluoromethoxy group installed, the final step is the selective reduction of the aromatic nitro group to the corresponding primary amine.

-

Reaction: The intermediate, 1-(Difluoromethoxy)-2-ethoxy-4-nitrobenzene, is reduced to this compound.

-

Mechanism and Rationale: While several methods exist for nitro group reduction, a highly effective and scalable method involves catalytic transfer hydrogenation. A patent for the synthesis of the related 4-(difluoromethoxy)aniline specifies a robust system using a combination of ferric oxide and activated carbon as a catalyst, with hydrazine hydrate serving as the hydrogen donor in an aqueous medium.[6] This method avoids the need for high-pressure hydrogen gas, making it well-suited for standard laboratory and industrial production.[6] The reaction proceeds via a series of electron and proton transfers at the catalyst surface, sequentially reducing the nitro group through nitroso and hydroxylamine intermediates to the final aniline product.[7] Alternative, well-established methods include the use of metals like tin (Sn) or iron (Fe) in the presence of a strong acid like HCl, or catalytic hydrogenation with H₂ gas over a palladium or platinum catalyst.[8][9][10]

Figure 1: Synthetic workflow for this compound.

Applications in Medicinal Chemistry: The "Fluorine Advantage"

The true value of this compound lies in the unique properties its functional groups confer upon a parent drug molecule. The difluoromethoxy moiety is a powerful tool for lead optimization.

3.1 Bioisosteric Replacement: The -OCHF₂ group is often used as a bioisostere for other functional groups like hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups.[11] Its steric profile is similar, but its electronic and metabolic properties are vastly different, allowing chemists to solve common drug development challenges.

3.2 Enhanced Metabolic Stability: A primary application is to block metabolic oxidation.[12] Many drug molecules are deactivated in the liver by Cytochrome P450 enzymes, which often oxidize methoxy (-OCH₃) or hydroxyl groups. The strong carbon-fluorine bonds in the -OCHF₂ group are highly resistant to this enzymatic cleavage, which can significantly increase the drug's half-life and duration of action.[12]

3.3 Modulation of Physicochemical Properties:

-

Lipophilicity: The difluoromethoxy group increases lipophilicity compared to a hydroxyl or methoxy group.[11][12] This can improve a drug's ability to cross cell membranes and the blood-brain barrier, enhancing absorption and distribution.[12]

-

Acidity/Basicity (pKa): The electron-withdrawing nature of the fluorine atoms lowers the pKa of the aniline nitrogen, making it less basic. This can be crucial for optimizing solubility, avoiding off-target interactions, or improving formulation characteristics.

-

Target Binding: The hydrogen atom on the difluoromethoxy group is weakly acidic and can act as a hydrogen bond donor, providing an additional interaction point with a biological target that is not possible with a methoxy group.[11]

Figure 2: Bioisosteric replacement of a methoxy with a difluoromethoxy group.

Safety and Handling

As a chemical intermediate intended for research and development, this compound should be handled with appropriate care.

-

Designated Hazard: Commercial suppliers classify the compound as an "Irritant".[1]

-

Precautionary Handling: Based on the GHS classifications for the closely related 4-(difluoromethoxy)aniline, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[2] It may be toxic if swallowed and can cause skin and serious eye irritation.[2] All manipulations should be performed in a well-ventilated fume hood. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical research. Its well-defined synthetic pathway and the powerful combination of a metabolically robust difluoromethoxy group and a modulating ethoxy group provide drug discovery scientists with a versatile scaffold to address common challenges in lead optimization. By enhancing metabolic stability, fine-tuning lipophilicity, and offering unique binding interactions, this compound represents a key piece in the puzzle of designing safer and more effective medicines.

References

-

PubChem. 4-Ethoxyaniline. National Center for Biotechnology Information. [Link]

- Google Patents. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.

-

PubChem. 4-(Difluoromethoxy)aniline. National Center for Biotechnology Information. [Link]

-

ResearchGate. Can anyone offer advice regarding reduction of nitrobenzene to aniline?. [Link]

- Google Patents. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.

-

PubMed. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. National Library of Medicine. [Link]

-

ACS Publications. Efficient Reduction of Nitrobenzene to Aniline with a Biocatalyzed Cathode. American Chemical Society. [Link]

- Google Patents. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.

-

Journal of the National Academy of Sciences of Ukraine. A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. [Link]

-

Allen Institute. Prepare / convert nitrobenzene into aniline. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline. [Link]

-

PubMed. Applications of fluorine-containing amino acids for drug design. National Library of Medicine. [Link]

-

Vrije Universiteit Brussel. Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons. [Link]

-

Ningbo Innopharmchem. Exploring 4-(Difluoromethoxy)nitrobenzene: Properties and Applications. [Link]

-

MDPI. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. [Link]

-

Loughborough University Research Repository. Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of. [Link]

Sources

- 1. 832740-41-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. 4-(Difluoromethoxy)aniline | C7H7F2NO | CID 737363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 4. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 5. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 6. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 7. researchportal.vub.be [researchportal.vub.be]

- 8. researchgate.net [researchgate.net]

- 9. Prepare / convert nitrobenzene into aniline. [allen.in]

- 10. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4-(Difluoromethoxy)-3-ethoxyaniline: A Key Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 4-(Difluoromethoxy)-3-ethoxyaniline, a fluorinated aromatic amine of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical properties, synthesis, and burgeoning applications, offering a valuable resource for those engaged in medicinal chemistry and organic synthesis.

Core Molecular Attributes

This compound is a substituted aniline featuring both a difluoromethoxy and an ethoxy group on the phenyl ring. These structural motifs impart unique physicochemical properties that are highly sought after in the design of novel therapeutic agents.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁F₂NO₂ | [1], [2] |

| Molecular Weight | 203.19 g/mol | [1], [2] |

| CAS Number | 832740-41-7 | [2] |

The Strategic Advantage of Fluorination in Drug Design

The incorporation of fluorine-containing groups, such as the difluoromethoxy moiety, is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule. The difluoromethoxy group, in particular, offers a unique blend of lipophilicity and metabolic stability. It can improve a drug candidate's absorption and distribution within the body while simultaneously making it more resistant to enzymatic degradation, which can lead to a longer duration of action.

The difluoromethoxy group is considered a bioisostere of other functional groups like hydroxyl or thiol, and its introduction can significantly alter the pharmacokinetic and pharmacodynamic profile of a compound.

Synthesis and Characterization

While specific, detailed protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a general synthetic approach can be inferred from related transformations. A plausible synthetic route would likely involve the following key steps:

Caption: A potential synthetic workflow for this compound.

Characterization of the final product would rely on a suite of standard analytical techniques to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the arrangement of protons and carbons, respectively. The fluorine atoms would also produce characteristic splitting patterns.

-

Mass Spectrometry (MS): This technique would be used to verify the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR analysis would help to identify the key functional groups present in the molecule, such as the N-H stretches of the amine and the C-O bonds of the ether linkages.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the synthesized compound and for the development of quality control methods.

Applications in Drug Development

While specific drugs containing the this compound scaffold are not yet on the market, its structural motifs are present in a variety of investigational compounds. The unique substitution pattern of this aniline derivative makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the following areas:

-

Kinase Inhibitors: The aniline group can serve as a key pharmacophore for interacting with the hinge region of protein kinases, a common target in oncology and inflammatory diseases.

-

G-Protein Coupled Receptor (GPCR) Modulators: Substituted anilines are frequently used as starting points for the development of ligands that target GPCRs, which are involved in a vast array of physiological processes.

The presence of the difluoromethoxy and ethoxy groups allows for fine-tuning of the molecule's properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

Safety and Handling

Based on available data from suppliers, this compound is classified as an irritant.[2] It may cause an allergic skin reaction and serious eye irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel bioactive molecules. Its unique combination of functional groups offers medicinal chemists a powerful tool to modulate the properties of drug candidates. As the demand for more effective and safer therapeutics continues to grow, the importance of fluorinated intermediates like this one is expected to increase significantly.

References

Sources

A Predictive Guide to the Spectroscopic Data of 4-(Difluoromethoxy)-3-ethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for 4-(Difluoromethoxy)-3-ethoxyaniline, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established spectroscopic principles and extensive data from structurally analogous compounds to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. By dissecting the anticipated spectral features, this guide offers a robust framework for the identification, characterization, and quality control of this compound in a research and development setting.

Introduction: The Significance of Fluorinated Anilines

Aniline derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of fluorine-containing substituents, such as the difluoromethoxy group (-OCHF₂), has become a cornerstone of modern medicinal chemistry. This is because the unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The title compound, this compound, combines the features of a substituted aniline with both an ethoxy and a difluoromethoxy group, making it a potentially valuable intermediate for novel therapeutics. A thorough understanding of its spectroscopic signature is paramount for its synthesis, purification, and characterization.

This guide is structured to provide a comprehensive, yet accessible, predictive overview of the key spectroscopic data points for this compound. Each section will delve into the theoretical basis for the predicted spectra, supported by data from relevant precursor molecules and established spectroscopic libraries.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is one of the most powerful tools for elucidating the structure of organic molecules. The predicted chemical shifts (δ) and coupling constants (J) for this compound are based on the additive effects of the amino, ethoxy, and difluoromethoxy substituents on the aromatic ring.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-2 | 6.45 - 6.55 | d | ~2.5 | Ortho to the strongly electron-donating amino group, expected to be significantly shielded. |

| H-5 | 6.75 - 6.85 | d | ~8.5 | Meta to the amino group and ortho to the difluoromethoxy group, will be less shielded than H-6. |

| H-6 | 6.60 - 6.70 | dd | ~8.5, ~2.5 | Ortho to the amino group and meta to the difluoromethoxy group, expected to be shielded. |

| -NH₂ | 3.50 - 4.50 | br s | - | Broad singlet, chemical shift is concentration and solvent dependent. |

| -OCH₂CH₃ | 3.95 - 4.05 | q | ~7.0 | Typical range for an ethoxy group attached to an aromatic ring. |

| -OCHF₂ | 6.50 - 6.80 | t | ~74 | Characteristic triplet due to coupling with two fluorine atoms. |

| -OCH₂CH₃ | 1.35 - 1.45 | t | ~7.0 | Typical range for the methyl protons of an ethoxy group. |

Causality Behind Predicted Chemical Shifts and Multiplicities

The predicted ¹H NMR spectrum is a composite of the electronic effects of the three substituents on the aniline core. The amino group is a strong electron-donating group, which will cause a significant upfield shift (shielding) of the ortho (H-2 and H-6) and para protons. The ethoxy group is also electron-donating, further contributing to this shielding. Conversely, the difluoromethoxy group is electron-withdrawing, which will deshield the protons on the aromatic ring, particularly those in close proximity.

The predicted splitting patterns arise from spin-spin coupling between adjacent protons. H-6 is expected to appear as a doublet of doublets due to coupling with both H-5 (ortho coupling, J ≈ 8.5 Hz) and H-2 (meta coupling, J ≈ 2.5 Hz). H-2 will likely appear as a doublet due to meta coupling with H-6. H-5 will appear as a doublet due to ortho coupling with H-6. The methylene protons of the ethoxy group will be a quartet due to coupling with the adjacent methyl protons, which in turn will be a triplet. A key feature will be the triplet for the -OCHF₂ proton, with a large coupling constant characteristic of coupling to two fluorine atoms.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of a molecule. The predicted chemical shifts are based on established substituent effects on the benzene ring.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | 138 - 142 | Attached to the nitrogen of the amino group, deshielded. |

| C-2 | 105 - 110 | Shielded by the ortho amino group. |

| C-3 | 148 - 152 | Attached to the ethoxy group, deshielded. |

| C-4 | 140 - 145 (t) | Attached to the difluoromethoxy group, deshielded and split into a triplet by the two fluorine atoms. |

| C-5 | 118 - 122 | Influenced by both the ethoxy and difluoromethoxy groups. |

| C-6 | 110 - 115 | Shielded by the ortho amino group. |

| -OCH₂CH₃ | 63 - 67 | Typical range for an ethoxy group attached to an aromatic ring. |

| -OCHF₂ | 114 - 118 (t) | Characteristic triplet due to one-bond coupling with two fluorine atoms. |

| -OCH₂CH₃ | 14 - 16 | Typical range for the methyl carbon of an ethoxy group. |

Rationale for Predicted Chemical Shifts

The electron-donating amino and ethoxy groups will cause an upfield shift (shielding) of the ortho and para carbons relative to benzene. The electron-withdrawing difluoromethoxy group will cause a downfield shift (deshielding). A notable feature in the ¹³C NMR spectrum will be the triplet for the -OCHF₂ carbon due to ¹J(C,F) coupling, and a smaller triplet for C-4 due to ²J(C,F) coupling.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on the characteristic vibrational frequencies of its constituent functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3050 - 3000 | Medium | C-H stretching of the aromatic ring |

| 2980 - 2850 | Medium | C-H stretching of the ethoxy group |

| 1620 - 1580 | Strong | C=C stretching of the aromatic ring |

| 1520 - 1480 | Strong | N-H bending of the primary amine |

| 1250 - 1200 | Strong | Aryl-O stretching (asymmetric) |

| 1100 - 1000 | Strong | C-F stretching of the difluoromethoxy group |

| 1050 - 1000 | Strong | Aryl-O stretching (symmetric) |

| 850 - 800 | Strong | C-H out-of-plane bending of the aromatic ring (indicating substitution pattern) |

Interpretation of Key Vibrational Modes

The IR spectrum will be dominated by the characteristic absorptions of the amine, ether, and difluoromethyl functionalities. The two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region are indicative of a primary amine. The strong C-F stretching vibrations of the -OCHF₂ group are expected to appear in the 1100-1000 cm⁻¹ region. The aromatic C=C stretching and C-H bending vibrations will confirm the presence of the benzene ring and provide clues about its substitution pattern.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum of this compound is based on the expected fragmentation pathways of substituted anilines and ethers.

Predicted Mass Spectral Data

| m/z | Predicted Relative Intensity | Assignment |

| 203 | High | Molecular ion [M]⁺ |

| 174 | Medium | [M - C₂H₅]⁺ (loss of ethyl radical) |

| 152 | Medium | [M - OCHF₂]⁺ (loss of difluoromethoxy radical) |

| 136 | High | [M - C₂H₅O - H]⁺ (loss of ethoxy radical and a hydrogen atom) |

| 108 | High | [C₆H₆NO]⁺ (fragment from cleavage of both ether linkages) |

Fragmentation Pathway Analysis

The molecular ion peak at m/z 203 is expected to be prominent. Key fragmentation pathways would involve the cleavage of the ether linkages. The loss of an ethyl radical from the ethoxy group would result in a fragment at m/z 174. The loss of the difluoromethoxy radical would give a fragment at m/z 152. Further fragmentation of the aniline core would also be observed.

Diagram of Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

While the data presented in this guide is predictive, the following are standard, field-proven protocols for acquiring high-quality spectroscopic data for an aniline derivative like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and 1024 or more scans with proton decoupling.

IR Spectroscopy Protocol

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared between two potassium bromide (KBr) plates. If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disk.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV for GC-MS to induce fragmentation or a softer ionization technique like electrospray ionization (ESI) for LC-MS to primarily observe the molecular ion.

-

Analysis: Analyze the resulting mass-to-charge ratios (m/z) to determine the molecular weight and fragmentation pattern.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have forecasted the key features of its ¹H NMR, ¹³C NMR, IR, and mass spectra. This predictive analysis serves as a valuable resource for researchers in the synthesis, purification, and application of this and related fluorinated aniline derivatives, enabling more efficient and accurate structural elucidation in the absence of direct experimental data.

References

-

PubChem. 3-Ethoxyaniline. National Center for Biotechnology Information. [Link]

-

Spectral Database for Organic Compounds (SDBS). Aniline. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. 4-(Difluoromethoxy)aniline. National Center for Biotechnology Information. [Link]

An In-Depth Technical Guide to the Solubility of 4-(Difluoromethoxy)-3-ethoxyaniline in Common Organic Solvents

Introduction: The Crucial Role of Solubility in a Modern Pharmaceutical Intermediate

4-(Difluoromethoxy)-3-ethoxyaniline is an aromatic amine, a class of compounds that are foundational in the synthesis of a vast array of pharmaceuticals and other fine chemicals. The specific substitutions on the aniline core, a difluoromethoxy group and an ethoxy group, impart unique electronic and steric properties, making it a valuable intermediate in drug discovery and development. Understanding the solubility of this compound in common organic solvents is not merely an academic exercise; it is a critical parameter that dictates its utility in a laboratory and industrial setting. The choice of solvent impacts reaction kinetics, purification strategies such as crystallization and chromatography, and the formulation of final products.

While specific, publicly available quantitative solubility data for this compound is limited, this guide provides a robust framework for predicting and experimentally determining its solubility profile. By dissecting the molecule's structural features and applying fundamental principles of physical organic chemistry, we can make well-reasoned predictions. Furthermore, this guide presents a detailed, field-proven experimental protocol for researchers to generate their own precise solubility data, ensuring a self-validating system for their specific applications.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of an organic compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities and intermolecular forces are more likely to be miscible.[1][2][3] To predict the solubility of this compound, we must first analyze its molecular structure and the nature of its functional groups.

Molecular Structure Analysis

The structure of this compound contains several key features that influence its overall polarity and, consequently, its solubility:

-

Aniline Core: The primary amine (-NH₂) attached to a benzene ring is a moderately polar functional group. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, and the N-H bonds can act as hydrogen bond donors.[4][5] Aromatic amines like this one tend to be soluble in a range of organic solvents.[6][7]

-

Ethoxy Group (-OCH₂CH₃): This ether linkage introduces polarity due to the electronegative oxygen atom, which can also act as a hydrogen bond acceptor.

-

Difluoromethoxy Group (-OCF₂H): The two highly electronegative fluorine atoms make this group significantly more polar than a simple methoxy group. This functional group will have a strong influence on the molecule's overall polarity.

The combination of these functional groups suggests that this compound is a polar molecule. The presence of hydrogen bond donors and acceptors indicates a high affinity for polar protic solvents.[8] The large dipole moment imparted by the difluoromethoxy group suggests good solubility in polar aprotic solvents as well. Conversely, the significant polarity of the molecule will likely limit its solubility in non-polar solvents.

The following diagram illustrates the relationship between solute polarity, solvent polarity, and expected solubility.

Caption: Predicted solubility based on the "Like Dissolves Like" principle.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of this compound in various classes of organic solvents. The following table provides a qualitative forecast, which should be confirmed experimentally.

| Solvent Class | Example Solvents | Polarity Index | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | 5.1, 4.3 | High | Strong hydrogen bonding between the solvent's hydroxyl group and the solute's amine, ethoxy, and difluoromethoxy groups. |

| Polar Aprotic | Acetone, Ethyl Acetate | 5.1, 4.4 | Good to High | Strong dipole-dipole interactions. |

| Polar Aprotic | Dimethylformamide (DMF) | 6.4 | High | Highly polar solvent capable of strong dipole-dipole interactions. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | High | Very polar solvent, excellent for dissolving polar compounds. |

| Polar Aprotic | Acetonitrile | 5.8 | Good | Polar solvent, though perhaps less effective than DMF or DMSO for this specific solute. |

| Halogenated | Dichloromethane (DCM) | 3.1 | Moderate to Good | Moderately polar, should be a reasonable solvent. |

| Aromatic | Toluene | 2.4 | Low to Moderate | Primarily non-polar, but the aromatic ring of toluene can interact with the aniline core of the solute via π-stacking. |

| Non-Polar | Hexane, Heptane | 0.1, 0.1 | Low | Mismatch in polarity; weak van der Waals forces are unlikely to overcome the strong intermolecular forces within the polar solute. |

Polarity Index values are relative measures of solvent polarity.[9]

Experimental Determination of Solubility: A Self-Validating Protocol

While theoretical predictions are a valuable starting point, empirical determination of solubility is essential for accurate and reproducible scientific work. The following protocol describes a robust visual method for determining the solubility of this compound. This method is straightforward, requires standard laboratory equipment, and provides reliable, quantitative data.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Detailed Step-by-Step Protocol

1. Materials and Equipment:

-

This compound (solute)

-

A selection of high-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dichloromethane, toluene, hexane)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Calibrated pipettes or graduated cylinders

-

Vortex mixer

-

Temperature-controlled environment (e.g., water bath, incubator, or a stable laboratory bench)

-

Spatula

2. Procedure:

-

Preparation: Ensure all glassware is clean and dry. Label each vial with the solvent to be tested.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of a single solvent into its corresponding labeled vial.

-

Initial Solute Addition: Weigh a small, known amount of this compound (e.g., 10 mg) and add it to the vial containing the solvent. Record the exact mass.

-

Mixing and Equilibration: Cap the vial securely and vortex the mixture for 1-2 minutes.[10] Allow the vial to equilibrate at a constant temperature (e.g., 25 °C) for at least 15 minutes. A constant temperature is critical as solubility is temperature-dependent.

-

Observation: Visually inspect the vial against a dark background. If the solid has completely dissolved, the solution will be clear with no visible particles.

-

Incremental Solute Addition: If the initial amount of solute dissolved completely, add another small, known mass of the solute to the same vial. Record the new total mass of solute added.

-

Repeat Mixing and Observation: Repeat steps 4 and 5. Continue this incremental addition of the solute until a small amount of solid material remains undissolved after thorough mixing and equilibration. This indicates that the solution is saturated.

-

Final Calculation: The solubility is calculated based on the total mass of solute that completely dissolved in the known volume of solvent. For example, if a total of 150 mg of solute dissolved in 2.0 mL of solvent, the solubility is 75 mg/mL.

-

Repeat for All Solvents: Repeat this entire procedure for each of the selected organic solvents.

Data Presentation and Interpretation

The quantitative results from the experimental protocol should be recorded in a clear and organized manner to facilitate comparison and analysis.

Experimental Solubility Data Table

| Solvent | Temperature (°C) | Volume of Solvent (mL) | Total Mass of Solute Dissolved (mg) | Solubility (mg/mL) | Qualitative Observation |

| Methanol | 25 | 2.0 | |||

| Ethanol | 25 | 2.0 | |||

| Acetone | 25 | 2.0 | |||

| Ethyl Acetate | 25 | 2.0 | |||

| Acetonitrile | 25 | 2.0 | |||

| Dichloromethane | 25 | 2.0 | |||

| Toluene | 25 | 2.0 | |||

| Hexane | 25 | 2.0 |

Interpreting the Results

The experimentally determined solubility values will provide a clear picture of the solubility profile of this compound. By comparing the quantitative data with the initial predictions, researchers can:

-

Validate the Polarity Assessment: High solubility in polar solvents and low solubility in non-polar solvents will confirm the polar nature of the molecule.

-

Select Appropriate Solvents for Reactions: Solvents in which the compound exhibits high solubility are generally good candidates for reaction media, ensuring a homogeneous reaction mixture.

-

Develop Purification Strategies: For crystallization, a solvent system where the compound has high solubility at elevated temperatures but lower solubility at room temperature or below is ideal. For chromatography, the solubility data can help in selecting the mobile phase.

Conclusion: A Practical Guide for the Modern Researcher

This technical guide provides a comprehensive approach to understanding the solubility of this compound. By integrating the theoretical principles of molecular polarity with a practical and robust experimental protocol, researchers and drug development professionals are equipped with the necessary tools to make informed decisions regarding the use of this important pharmaceutical intermediate. The causality behind the predicted solubility is rooted in the fundamental concept of "like dissolves like," and the trustworthiness of the proposed experimental method lies in its simplicity and reproducibility. This dual approach of prediction and verification ensures a scientifically sound basis for the handling and application of this compound in a variety of chemical processes.

References

-

LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. Retrieved from [Link]

-

Fant, K. (2023). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. European Commission, Ispra. JRC132976. Retrieved from [Link]

-

LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

-

LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

-

Patel, H., T-Raissi, A., & T-Raissi, C. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19743. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Oreate AI. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Oreate AI Blog. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

NANoREG. (2016, May 28). Procedure for solubility testing of NM suspension. Retrieved from [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved from [Link]

-

TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Oreate AI. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Oreate AI Blog. Retrieved from [Link]

-

Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link]

-

Nanopartikel.info. (n.d.). nanoGR R Standard Operation Procedure for static solubility testing of NM suspension. Retrieved from [Link]

-

ChemRxiv. (2025, April 8). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. Cambridge Open Engage. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved from [Link]

- Ralston, A. W., Hoerr, C. W., Pool, W. O., & Harwood, H. J. (1944). SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC PRIMARY AMINES. The Journal of Organic Chemistry, 09(2), 102–112.

-

ICCVAM. (2003, September 24). Test Method Protocol for Solubility Determination. Retrieved from [Link]

-

YouTube. (2024, April 2). ALEKS: Applying like dissolves like. Retrieved from [Link]

-

Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]

-

RIVM. (n.d.). Standard Operating Procedure - Protocol for the measurement of water solubility. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

ResearchGate. (2020, May 14). abstract about aromatic amines. Retrieved from [Link]

- Wang, Y., & Dellago, C. (2021). Like dissolves like: A first-principles theory for predicting liquid miscibility and mixture dielectric constant. Proceedings of the National Academy of Sciences, 118(7), e2021633118.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Miller, S. (n.d.). Solvent Polarity Table.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. quora.com [quora.com]

- 7. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Polarity Index [macro.lsu.edu]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Difluoromethoxy Group (-OCF₂H): A Technical Guide to its Electronic and Steric Identity in Modern Chemistry

Abstract

The difluoromethoxy (-OCF₂H) group has emerged from the shadow of its more famous fluorinated cousins, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, to establish itself as a uniquely valuable substituent in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its growing popularity stems from a nuanced combination of electronic and steric properties that offer chemists a sophisticated tool for fine-tuning molecular characteristics. This guide provides an in-depth exploration of the OCF₂H group, moving beyond a simple cataloging of its properties to explain the underlying principles that govern its behavior. We will dissect its electronic signature, a delicate balance of inductive withdrawal and resonance donation, and unravel its unique steric profile and conformational flexibility. This analysis is supported by quantitative data, detailed experimental and computational protocols for its characterization, and a comparative assessment with its methoxy and trifluoromethoxy analogues, offering researchers, scientists, and drug development professionals a comprehensive resource to strategically deploy this versatile functional group.

The Electronic Signature: A Balancing Act

The electronic character of the difluoromethoxy group is a fascinating interplay of opposing forces: the strong inductive electron withdrawal from the two fluorine atoms and the potential for the oxygen lone pairs to participate in resonance donation.

Inductive and Resonance Effects

The high electronegativity of the fluorine atoms polarizes the C-F bonds, leading to a significant inductive electron-withdrawing effect (σ-effect). This effect is weaker than that of the trifluoromethoxy group but considerably stronger than the electron-donating nature of the methoxy group.

Simultaneously, the oxygen atom's lone pairs can donate electron density to an adjacent π-system (e.g., an aromatic ring), a phenomenon known as resonance or π-donation. This π-donating ability is attenuated compared to the methoxy group due to the electron-withdrawing fluorine atoms pulling electron density away from the oxygen.

This duality is quantitatively captured by Hammett parameters (σ), which describe the electron-donating or -withdrawing nature of a substituent on an aromatic ring.

| Substituent | σ_m_ | σ_p_ | Electronic Effect Summary |

| -OCH₃ | +0.12 | -0.27 | σ-inductive withdrawal, strong π-donation |

| -OCF₂H | +0.31 | +0.18 | Strong σ-inductive withdrawal, moderate π-donation |

| -OCF₃ | +0.38 | +0.35 | Very strong σ-inductive withdrawal, weak π-donation |

| Data compiled from available literature.[2] |

The positive σ_p_ value for -OCF₂H indicates that its net effect at the para position is electron-withdrawing, a stark contrast to the electron-donating -OCH₃ group.[2] However, the fact that σ_p_ is less than σ_m_ suggests that some degree of π-donation is still operative, partially offsetting the strong inductive withdrawal. This unique electronic profile allows the -OCF₂H group to modulate the pKa of nearby acidic or basic centers, a critical consideration in drug design.[1]

A Unique Hydrogen Bond Donor

A defining feature of the difluoromethoxy group is its capacity to act as a hydrogen bond donor. The potent electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, imparting a significant acidic character to the hydrogen atom.[1][3] This is a remarkable property not observed in either the methoxy or trifluoromethoxy groups.[1]

This hydrogen bond donating ability can be quantified using Abraham's solute hydrogen bond acidity parameter, 'A'. Studies have shown that for aryl-OCF₂H compounds, the 'A' value is comparable to that of thiophenols and anilines, making the OCF₂H group a competent bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[1][4] This capability opens up new avenues for introducing hydrogen bond interactions to enhance binding affinity with biological targets, often with the added benefit of improved metabolic stability compared to the groups it replaces.[1][3]

| Compound/Group | Abraham Acidity (A) | Hydrogen Bond Donor Capacity |

| Methylated Analogues | < 0.01 | Negligible |

| ArOCF₂H / ArSCF₂H | ~ 0.10 | Moderate |

| Aniline | ~ 0.07 | Moderate |

| Thiophenol | ~ 0.12 | Moderate |

| Data from studies on difluoromethyl anisoles and thioanisoles.[2][4] |

Steric Profile and Conformational Dynamics

The steric influence of the difluoromethoxy group is as nuanced as its electronic properties, playing a crucial role in its interaction with its molecular environment.

Steric Parameters

While a definitive Taft steric parameter (Es) for the -OCF₂H group is not widely reported in the literature, its steric bulk is generally considered to be intermediate between the smaller methoxy group and the larger trifluoromethoxy group. Other steric parameters, such as Charton's steric parameter (ν), can provide a quantitative comparison.

| Substituent | van der Waals Radius (Å) | Charton Steric Parameter (ν) | Relative Steric Bulk |

| -OCH₃ | ~1.36 (O) | 0.36 | Small |

| -OCF₂H | - | - | Intermediate |

| -OCF₃ | ~1.35 (F) | 0.93 | Large |

| Comparative data from various sources. |

The intermediate size of the -OCF₂H group allows for a fine-tuning of steric interactions within a binding pocket, potentially improving selectivity and potency.

Conformational Flexibility: A Key Advantage

When attached to an aromatic ring, the conformational preference of the difluoromethoxy group is a key differentiator from its analogues.

-

Anisole (Ar-OCH₃): The methoxy group strongly prefers a planar conformation, where the C-O bond is coplanar with the aromatic ring. This maximizes the resonance interaction between the oxygen lone pairs and the π-system. The energy barrier for rotation to an orthogonal conformation is approximately 3.0 kcal/mol.[2]

-

Trifluoromethoxybenzene (Ar-OCF₃): In contrast, the trifluoromethoxy group adopts a perpendicular (orthogonal) conformation. This is due to a combination of steric hindrance between the fluorine atoms and the ortho-hydrogens of the aromatic ring, as well as stabilizing hyperconjugative interactions (n_O → σ*_C-F anomeric effect).[5] This orthogonal arrangement minimizes resonance donation from the oxygen.[5]

-

Difluoromethoxybenzene (Ar-OCF₂H): The difluoromethoxy group exhibits remarkable conformational flexibility, with studies indicating no strong preference for either a planar or an orthogonal conformation.[2] The rotational energy barrier is low, allowing the group to readily adapt its conformation to the surrounding environment, such as the binding site of a protein.[5] This "conformational chameleon" character is a significant advantage in drug design, as it allows the molecule to optimize its interactions with the target.[2]

Caption: Conformational drivers for aryl ethers.

Modulating Physicochemical Properties for Drug Design

The unique electronic and steric properties of the difluoromethoxy group translate into tangible benefits in tuning the physicochemical properties of molecules, particularly in the context of drug discovery.

Lipophilicity

Lipophilicity, a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME), is effectively modulated by the -OCF₂H group. It is more lipophilic than a hydroxyl or methoxy group but generally less lipophilic than the trifluoromethoxy group. The Hansch-Leo lipophilicity parameter (π) quantifies this contribution.

| Substituent | Hansch-Leo π Parameter |

| -OH | -0.67 |

| -OCH₃ | -0.02 |

| -OCF₂H | +0.2 to +0.6 |

| -OCF₃ | +1.04 |

| Data compiled from various sources.[5][6] |

Interestingly, the lipophilicity of the -OCF₂H group has been described as "dynamic".[5] Its ability to change conformation allows it to present a more or less polar face to its environment, adapting its effective lipophilicity.[5]

Metabolic Stability

A primary reason for incorporating fluorinated groups into drug candidates is to enhance metabolic stability. The strong C-F bonds are resistant to enzymatic cleavage. Replacing a metabolically labile methoxy group with a difluoromethoxy group can block O-demethylation, a common metabolic pathway mediated by cytochrome P450 enzymes.[1] This can lead to a longer drug half-life and improved bioavailability.

Experimental and Computational Workflows

Characterizing and synthesizing molecules containing the difluoromethoxy group requires specific methodologies.

Synthesis of Aryl Difluoromethyl Ethers

A common method for the synthesis of aryl difluoromethyl ethers involves the reaction of a phenol with a difluorocarbene precursor.

Caption: General workflow for aryl difluoromethyl ether synthesis.

Representative Protocol: Difluoromethylation of a Phenol using Sodium Chlorodifluoroacetate

-

Reaction Setup: To a solution of the desired phenol (1.0 equiv.) and potassium carbonate (2.0 equiv.) in a suitable solvent (e.g., DMF/H₂O mixture) in a sealed vessel, add sodium chlorodifluoroacetate (2.0 equiv.).

-

Reaction Conditions: Heat the mixture at a specified temperature (e.g., 100-120 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired aryl difluoromethyl ether.

This is a generalized protocol and specific conditions may vary depending on the substrate.

Determining Hydrogen Bond Acidity via NMR Spectroscopy

The Abraham hydrogen bond acidity parameter (A) of the OCF₂H group can be determined experimentally using ¹H NMR spectroscopy. The method is based on the difference in the chemical shift of the C-H proton in a non-polar solvent (CDCl₃) and a polar, hydrogen-bond-accepting solvent (DMSO-d₆).

Protocol: Determination of Abraham's 'A' value

-

Sample Preparation: Prepare two separate NMR samples of the difluoromethoxy-containing compound at the same concentration (e.g., 5-10 mg/mL), one in CDCl₃ and the other in DMSO-d₆.

-

NMR Acquisition: Acquire ¹H NMR spectra for both samples under identical experimental conditions (temperature, etc.).

-

Chemical Shift Determination: Accurately determine the chemical shift (δ) of the -OCF₂H proton in both spectra.

-

Calculation:

-

Calculate the difference in chemical shifts: Δδ = δ(DMSO-d₆) - δ(CDCl₃).

-

Calculate the Abraham acidity parameter 'A' using the empirically derived equation: A = 0.0065 + 0.133Δδ .[2]

-

A larger Δδ, and consequently a larger 'A' value, indicates a stronger hydrogen bond donor capacity.

Computational Analysis of Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for probing the electronic properties of the difluoromethoxy group. These calculations can provide insights into charge distribution, molecular orbital energies, and electrostatic potential.

Caption: Workflow for computational analysis of electronic properties.

Protocol: DFT Calculation of Electronic Properties

-

Structure Input: Build the 3D structure of the molecule of interest (e.g., difluoromethoxybenzene) using a molecular modeling software package.

-

Calculation Setup:

-

Choose a DFT functional and basis set appropriate for the system (e.g., B3LYP functional with a 6-31G* basis set is a common starting point).

-

Set up a geometry optimization calculation to find the lowest energy conformation of the molecule.

-

Following optimization, perform a single-point energy calculation to obtain the final electronic properties.

-

-

Analysis:

-

Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electron density distribution and predict reactivity.

-

Electrostatic Potential (ESP) Map: Generate an ESP map to visualize the charge distribution on the molecular surface. Regions of negative potential (red) indicate electron-rich areas, while regions of positive potential (blue) indicate electron-poor areas. This can help predict sites for electrophilic and nucleophilic attack.

-

Atomic Charges: Calculate partial atomic charges (e.g., using Natural Bond Orbital (NBO) analysis) to quantify the electron distribution within the molecule.

-

Conclusion

The difluoromethoxy group is far more than a mere intermediate between its methoxy and trifluoromethoxy counterparts. It possesses a distinct and advantageous profile of electronic and steric properties that make it a powerful tool for molecular design. Its unique ability to act as a hydrogen bond donor, coupled with its conformational flexibility and moderate lipophilicity, provides a level of control that is highly sought after in the development of pharmaceuticals and advanced materials.[1] As synthetic methodologies for its introduction continue to evolve, the strategic application of the -OCF₂H group is poised to play an increasingly important role in addressing complex chemical challenges. This guide has provided a foundational understanding of its core properties and the practical means to characterize and utilize them, empowering researchers to harness the full potential of this remarkable functional group.

References

-

Meanwell, N. A. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7236-7293. [Link]

-

Le, T. B., & Ngai, M.-Y. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 25(11), 2661. [Link]

-

Mendez, M. J., & Nascimento, M. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(3), 333. [Link]

-

Pees, A., & Gouverneur, V. (2024). The ¹⁸F‐Difluoromethyl Group: Challenges, Impact and Outlook. Chemistry – A European Journal, e202400595. [Link]

-

Saphier, S., & Zafrani, Y. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 16(12), 1181-1184. [Link]

-

Saphier, S., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(3), 1269-1275. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. (Difluoromethoxy)benzene | C7H6F2O | CID 68015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Taft equation - Wikipedia [en.wikipedia.org]

The Strategic Integration of Ethoxy and Difluoromethoxy Groups in Modern Drug Design: A Technical Guide

Foreword: The Subtle Art of Molecular Scaffolding

In the intricate world of drug discovery, the modification of a lead compound is a dance between enhancing potency and maintaining favorable pharmacokinetic properties. The strategic introduction of functional groups is a cornerstone of this process, with the goal of optimizing a molecule's interaction with its biological target while ensuring it can navigate the complex biological milieu to reach that target. Among the vast arsenal of chemical motifs available to the medicinal chemist, the ethoxy (-OCH₂CH₃) and difluoromethoxy (-OCF₂H) groups have emerged as particularly versatile tools.

This technical guide provides an in-depth exploration of the nuanced roles these two functional groups play in molecular interactions and drug development. We will delve into their distinct physicochemical properties, their impact on metabolic stability and target engagement, and provide practical insights through case studies of successful drugs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these functional groups to design the next generation of therapeutics.

Physicochemical Properties: A Tale of Two Ethers

The seemingly subtle difference between an ethoxy and a difluoromethoxy group—the substitution of two hydrogen atoms with fluorine—gives rise to a cascade of changes in their electronic and steric profiles. These differences are critical in fine-tuning a drug candidate's properties.

A Comparative Analysis

The following table summarizes the key physicochemical parameters of the ethoxy and difluoromethoxy groups, providing a quantitative basis for their differential effects in drug design.

| Property | Ethoxy (-OCH₂CH₃) | Difluoromethoxy (-OCF₂H) | Significance in Drug Design |

| Hansch Hydrophobicity Parameter (π) | ~0.38[1] | ~0.45 | Lipophilicity: Both groups increase lipophilicity, but the difluoromethoxy group has a slightly greater effect, which can enhance membrane permeability. |

| Hammett Substituent Constant (σp) | -0.25[2] | +0.23[3] | Electronic Effects: The ethoxy group is an electron-donating group, while the difluoromethoxy group is electron-withdrawing. This influences the pKa of nearby functionalities and can modulate interactions with the target. |

| Hydrogen Bond Donating Ability (Abraham Acidity, A) | 0 | ~0.15 - 0.20 | Target Interactions: The polarized C-H bond in the difluoromethoxy group allows it to act as a weak hydrogen bond donor, a capability absent in the ethoxy group. This can introduce new, favorable interactions with the biological target.[4] |

| Metabolic Stability | Susceptible to O-dealkylation | More resistant to oxidative metabolism | Pharmacokinetics: The strong C-F bonds in the difluoromethoxy group enhance metabolic stability, leading to a longer half-life and reduced clearance.[4] |

| Conformational Preference | Flexible | Can adopt a conformation perpendicular to an aromatic ring | Target Binding: The conformational preferences of these groups can influence how a ligand fits into a binding pocket, impacting affinity and selectivity. |

The Ethoxy Group: A Classic Performer

The ethoxy group, a common substituent in many approved drugs, is valued for its ability to increase lipophilicity and engage in hydrophobic interactions within a target's binding pocket.[4] Its electron-donating nature can also influence the electronic environment of a molecule, which can be crucial for target recognition.[5][6][7]

The Difluoromethoxy Group: A Modern Powerhouse

The difluoromethoxy group offers a unique combination of properties that make it an attractive choice in modern medicinal chemistry. Its increased metabolic stability is a significant advantage, often leading to improved pharmacokinetic profiles.[4] Furthermore, its ability to act as a hydrogen bond donor opens up new avenues for enhancing binding affinity and selectivity, making it a valuable bioisostere for hydroxyl and thiol groups.[4]

Impact on Molecular Interactions and Biological Activity: Case Studies

The true value of these functional groups is best understood through their application in successful drug molecules. The following case studies illustrate how the strategic incorporation of ethoxy and difluoromethoxy groups has led to significant therapeutic advancements.

Sildenafil (Viagra®): The Role of the Ethoxy Group in PDE5 Inhibition

Sildenafil, a well-known treatment for erectile dysfunction, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[8] The ethoxy group on the phenyl ring of sildenafil plays a crucial role in its binding to the active site of PDE5.

-

Hydrophobic Interactions: The ethyl moiety of the ethoxy group fits snugly into a hydrophobic pocket within the PDE5 active site, contributing significantly to the overall binding affinity.

-

Positional Importance: Structure-activity relationship (SAR) studies have shown that the position and nature of this alkoxy group are critical for potency and selectivity.

The signaling pathway affected by Sildenafil is depicted below:

Caption: General activation pathway of proton pump inhibitors.

Riluzole (Rilutek®): Difluoromethoxy Group and CNS Penetration

Riluzole is a drug used to treat amyotrophic lateral sclerosis (ALS). Its ability to cross the blood-brain barrier (BBB) is essential for its therapeutic effect. The difluoromethoxy group is thought to contribute to this property.

-

Lipophilicity and Permeability: The moderate lipophilicity imparted by the difluoromethoxy group helps the molecule partition into the lipid-rich environment of the BBB, facilitating its passage into the central nervous system. [9][10][11][12][13]* P-glycoprotein Efflux: While riluzole is a substrate for the P-glycoprotein (P-gp) efflux transporter, which can limit its brain penetration, the overall physicochemical properties, including the contribution of the difluoromethoxy group, allow for therapeutically relevant concentrations to be achieved in the brain. [10][11]

Experimental and Computational Evaluation

A robust evaluation of the impact of ethoxy and difluoromethoxy groups requires a combination of experimental and computational approaches.

Experimental Protocols

This assay is crucial for assessing the susceptibility of a compound to phase I metabolism, particularly O-dealkylation.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Thaw pooled liver microsomes (human, rat, etc.) on ice.

-

Prepare a NADPH-regenerating system solution.

-

Prepare a 0.1 M phosphate buffer (pH 7.4).

-

-

Incubation:

-

In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound (final concentration typically 1 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the NADPH-regenerating system.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

-

-

Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining compound versus time.

-

The slope of the linear regression gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

-

The workflow for this assay is as follows:

Caption: Workflow for in vitro microsomal stability assay.

This classic method provides a direct measure of a compound's partitioning between an aqueous and an organic phase.

Objective: To determine the octanol-water partition coefficient (LogP) of a test compound.

Methodology:

-

Preparation of Phases:

-

Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the phases to separate.

-

-

Sample Preparation:

-

Prepare a stock solution of the test compound in the aqueous phase.

-

-

Partitioning:

-

In a flask, combine a known volume of the aqueous stock solution with a known volume of the n-octanol phase.

-

Shake the flask vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the mixture to achieve complete separation of the two phases.

-

-

Analysis:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP = log₁₀(P).

-

Computational Approaches

Computational chemistry provides invaluable insights into the conformational preferences and interaction energies of molecules, guiding the rational design of new drug candidates.

-

Methods: Molecular mechanics (MM) and quantum mechanics (QM) methods can be used to perform conformational searches to identify low-energy conformations of molecules containing ethoxy and difluoromethoxy groups.

-

Insights: This analysis can reveal the preferred spatial arrangement of these groups, which is critical for understanding how they will interact with a binding site. For example, QM calculations can predict the dihedral angle of the C-O bond relative to an aromatic ring.

-

Methods: Molecular docking and molecular dynamics (MD) simulations can be used to model the interaction of a ligand with its target protein. Free energy perturbation (FEP) and thermodynamic integration (TI) are more rigorous methods for calculating the change in binding free energy upon modification of a functional group. [14][15][16][17][18]* Insights: These calculations can quantify the contribution of an ethoxy or difluoromethoxy group to the overall binding affinity. For instance, MD simulations can reveal the formation of a hydrogen bond between a difluoromethoxy group and a specific amino acid residue in the binding pocket.

The general workflow for a molecular dynamics simulation to assess ligand binding is as follows:

Caption: General workflow for molecular dynamics simulation of protein-ligand binding.

Synthetic Strategies

The ability to efficiently synthesize analogues containing ethoxy and difluoromethoxy groups is essential for SAR studies.

Introduction of the Ethoxy Group

The Williamson ether synthesis is a classic and widely used method for introducing an ethoxy group. This involves the reaction of a deprotonated alcohol (alkoxide) with an ethyl halide.

Introduction of the Difluoromethoxy Group

The synthesis of difluoromethoxy-containing compounds can be more challenging. Common methods include:

-

O-Difluoromethylation of Phenols: This is a frequently used approach, often employing reagents like chlorodifluoromethane or diethyl bromodifluoromethylphosphonate. [4]* From Thionoesters: Recent advances have shown that thionoesters can be converted to difluoromethoxyamines, providing access to novel building blocks. [5]

Conclusion and Future Perspectives

The ethoxy and difluoromethoxy groups represent powerful tools in the medicinal chemist's toolkit. While the ethoxy group remains a reliable choice for modulating lipophilicity and engaging in hydrophobic interactions, the difluoromethoxy group offers a unique combination of enhanced metabolic stability and the ability to act as a hydrogen bond donor.

The choice between these two functional groups should be guided by a thorough understanding of the specific requirements of the drug target and the desired pharmacokinetic profile. As our understanding of molecular interactions continues to deepen, and as synthetic methodologies evolve, the strategic application of these and other fluorinated motifs will undoubtedly play an increasingly important role in the design of safer and more effective medicines. The future of drug design will likely involve a more nuanced and predictive use of these groups, driven by advances in computational chemistry and a greater appreciation for the subtle interplay of steric and electronic effects.

References

- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.

- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

- Sykes, P. (1986). A Guidebook to Mechanism in Organic Chemistry (6th ed.). Longman.

- Jhanwar, B., & Gupta, A. (2011). QSAR - Hansch Analysis and Related Approaches in Drug Design. PharmacologyOnLine, 1, 306-344.

-

Hammett substituent constants. (n.d.). Retrieved from [Link]

- Hansch, C. (1969). A quantitative approach to biochemical structure-activity relationships. Accounts of Chemical Research, 2(8), 232–239.

-

Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. (2025, August 3). [Link]

-

LogP / LogD shake-flask method. protocols.io. (2024, September 23). [Link]

- Toklu, H. Z., et al. (2008). The Effects of Riluzole on Neurological, Brain Biochemical, and Histological Changes in Early and Late Term of Sepsis in Rats. Journal of Surgical Research, 148(2), 163-171.

-

Hammett constants for CF 2 OCH 3 and similar groups. ResearchGate. (n.d.). [Link]

- Valverde Molina, E., et al. (2008). [Stability of pantoprazole in parenteral nutrition units]. Farmacia Hospitalaria, 32(5), 290–292.

-

Accurate Binding Free Energy Method from End-State MD Simulations. ACS Publications. (2022, August 16). [Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. (2022, August 25). [Link]

- Al-Ghananeem, A. M., & Malkawi, A. H. (2017). Blood-Brain Barrier Driven Pharmacoresistance in Amyotrophic Lateral Sclerosis and Challenges for Effective Drug Therapies. Pharmaceutical Research, 34(11), 2283–2294.

-

Computations of Standard Binding Free Energies with Molecular Dynamics Simulations. ResearchGate. (2025, August 7). [Link]

-

Sildenafil. Wikipedia. (n.d.). [Link]

- Kumar, M., et al. (2022). Preformulation Studies of Pantoprazole: Fundamental Part of Formulation Design. Saudi Journal of Medical and Pharmaceutical Sciences, 8(8), 370-380.

Sources

- 1. saudijournals.com [saudijournals.com]

- 2. Hammett substituent constants [stenutz.eu]

- 3. researchgate.net [researchgate.net]

- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. assets.cambridge.org [assets.cambridge.org]

- 8. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. The effects of riluzole on neurological, brain biochemical, and histological changes in early and late term of sepsis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Blood-Brain Barrier Driven Pharmacoresistance in Amyotrophic Lateral Sclerosis and Challenges for Effective Drug Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spinal cord and brain concentrations of riluzole after oral and intrathecal administration: A potential new treatment route for amyotrophic lateral sclerosis | PLOS One [journals.plos.org]

- 12. medindia.net [medindia.net]